8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Description
8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of various heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, has been explored through the reaction of sodium salts of hydroxy-pyridinyl propenones with different heterocyclic amines, demonstrating the compound's relevance in the development of new chemical entities with potential biological activities (M. Mohamed et al., 2011).
Research into the development of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives highlighted their potential as selective human A2A adenosine receptor antagonists. This investigation underscores the importance of the structural moiety for interacting with biological targets, offering insights into the design of receptor-specific drugs (M. Falsini et al., 2020).
Potential Biological Activities
The antibacterial properties of some new pyrido[1,2,4]triazole-3-thiones have been investigated, showcasing the compound's structural framework's potential in developing new antimicrobial agents. This research indicates the broader applicability of triazolopyrazine derivatives in addressing bacterial infections (S. Govori et al., 2009).
Studies on cardiovascular agents have revealed that 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems exhibit significant coronary vasodilating and antihypertensive activities. These findings suggest the potential of structurally similar compounds in the treatment of cardiovascular diseases (Y. Sato et al., 1980).
The anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has been explored, indicating the therapeutic potential of these compounds in epilepsy treatment. This research highlights the bioisosteric relationship of the triazolopyrazine ring system with the purine ring, offering a new avenue for the development of anticonvulsant drugs (J. Kelley et al., 1995).
Properties
IUPAC Name |
8-[3-(pyridin-3-ylmethylamino)piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c24-16-21-20-15-14(18-6-8-23(15)16)22-7-2-4-13(11-22)19-10-12-3-1-5-17-9-12/h1,3,5-6,8-9,13,19H,2,4,7,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYGJWLAVNMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.